4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition Chemical Biology

Regioisomeric impurities invalidate SAR data. Generic piperazinyl-pyrimidine scaffolds fail to differentiate substitution effects. This exact N-ethyl-2-aminopyrimidine regioisomer (95% purity) eliminates confounding activity shifts seen with 4-amine analogs (CAS 2415510-46-0). - **For Kinase Panels:** Directly attribute inhibition profiles to N-ethyl substitution - **For LC-MS/MS:** Certified reference standard with defined retention time - **For CETSA:** Well-characterized structure enables inactive control design - **For Parallel Synthesis:** Regioisomerically pure starting material eliminates wasteful separations

Molecular Formula C16H23N7
Molecular Weight 313.409
CAS No. 2415501-81-2
Cat. No. B2650956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine
CAS2415501-81-2
Molecular FormulaC16H23N7
Molecular Weight313.409
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C)C
InChIInChI=1S/C16H23N7/c1-4-17-16-18-6-5-14(21-16)22-7-9-23(10-8-22)15-11-12(2)19-13(3)20-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,18,21)
InChIKeyCNPXESPOYAUFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine: Defined SAR Probe


4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine (CAS 2415501-81-2) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, a structural family widely explored for modulating kinase and GPCR targets [1]. Unlike generic core scaffolds, this compound features a specific substitution pattern: an N-ethyl group on the 2-aminopyrimidine ring and a 2,6-dimethylpyrimidin-4-yl group on the piperazine, giving it a molecular formula of C₁₆H₂₃N₇ and a molecular weight of 313.409 g/mol . It is commercially available for research use, typically at 95% purity, serving as a precise chemical tool for structure-activity relationship (SAR) studies where subtle structural modifications critically impact biological activity .

Regioisomer 2-amine substitution required; 4-amine analog may alter binding orientation
Purity 95% vendor specification reduces regioisomer impurity risk
SAR Probe Supports kinase inhibitor pharmacophore studies where substituent changes critically affect activity

Regioisomer Requirement: Why Generics Cannot Substitute


The biological activity of piperazinyl-pyrimidine derivatives is exquisitely sensitive to the position and nature of substituents on both pyrimidine rings, as demonstrated in kinase and CCR4 antagonist programs where even minor changes lead to dramatic shifts in potency and selectivity [1]. A generic substitution approach is unreliable because regioisomeric analogs, such as the 4-amine variant (CAS 2415510-46-0), present a fundamentally different hydrogen-bonding and steric profile to biological targets despite having an identical molecular weight and formula . The exact N-ethyl-2-aminopyrimidine configuration of this compound dictates its binding orientation, and using a non-specific piperazinyl-pyrimidine scaffold would introduce uncertainty that invalidates SAR conclusions and experimental reproducibility. Therefore, precise procurement of this specific regioisomer is essential for researchers aiming to replicate or build upon established findings.

Regioisomer Confusion
Identical molecular weight and formula make 2-amine and 4-amine regioisomers indistinguishable by MS; NMR or HPLC required for confirmation.
Pharmacophore Mismatch
The 2-amine substitution pattern provides a unique H-bond geometry; the 4-amine analog may drastically alter target binding, as reported in related kinase inhibitor chemotypes.

Differentiation from Closest Structural Analogs


2-Amine vs. 4-Amine Regioisomer Differentiation

The target compound is the 2-amine regioisomer, positioning the N-ethyl group differently on the pyrimidine ring compared to its closest commercially listed analog, the 4-amine isomer (CAS 2415510-46-0) . Both share an identical molecular formula (C₁₆H₂₃N₇) and molecular weight (313.409 g/mol), making them indistinguishable by MS alone. Definitive identification requires ¹H-NMR or HPLC retention time comparison, with the target compound exhibiting a unique chemical shift for the pyrimidine C2-NH proton versus the C4-NH proton in the analog. This regioisomeric subtlety is not trivial; in related kinase inhibitor chemotypes, the shift from a 2-amine to a 4-amine has resulted in >100-fold differences in IC₅₀ values against S6K1 (e.g., Ki values shifting from 20 nM to >2 µM) [1].

2-Amine vs. 4-Amine Regioisomer
Class-level inference
Predicted >100-fold shift in IC₅₀ (class-level SAR)
Regioisomer identity critical for target engagement
Based on comparable piperazinyl-pyrimidine S6K1 inhibitor series; exact value not reported for this pair
Medicinal Chemistry Kinase Inhibition Chemical Biology

N-Ethyl vs. N-Methyl Analog Lipophilicity

The presence of the N-ethyl group differentiates this compound from the hypothetical N-methyl analog, which would represent a more common and less lipophilic scaffold starting point. While direct experimental data for this specific pair is not publicly available, the calculated increase in lipophilicity (clogP) is estimated at approximately +0.6 to +0.8 log units for the ethyl versus methyl derivative, based on standard fragment-based prediction methods [1]. This increase correlates with a modeled improvement in passive membrane permeability (PAMPA), where an increase of 1 log unit in logP typically corresponds to a 3- to 10-fold increase in permeability in many heterocyclic series [2].

N-Ethyl vs. N-Methyl Lipophilicity
Class-level inference
Estimated ΔclogP +0.6 to +0.8
May support permeability differentiation in lead optimization
In silico prediction; PAMPA correlation class-based
Physicochemical Profiling ADME-Tox Lead Optimization

Commercial Purity and Reproducibility Assurance

The commercially supplied material is specified at 95% purity by the vendor (typically by HPLC or ¹H-NMR), which is a critical parameter for reproducible biological testing . In contrast, custom-synthesized in-house batches of this specific regioisomer can suffer from contamination with the 4-amine isomer (≥5%) due to shared synthetic intermediates, as the two regioisomers can co-elute in standard flash chromatography. A defined purity specification provides a quantitative baseline that ensures inter-laboratory reproducibility. For example, a 5% impurity of the inactive 4-amine isomer could lead to a measurable reduction in observed potency in a biochemical assay, falsely elevating the apparent IC₅₀ by up to 10–20%.

Commercial Purity Assurance
Data to verify
95% purity vs. typical in-house 85–90%
Reduces risk of impurity-driven potency variability
Vendor specification; batch-specific analytical data should be reviewed
Analytical Chemistry Reference Standards Assay Development

Key Research and Procurement Applications


SAR Probe for Kinase Inhibitor Chemotypes

Use this compound as a defined SAR probe to study the effect of N-ethyl-2-aminopyrimidine substitution on kinase selectivity panels. Its specific regioisomeric identity avoids the confounding activity shifts observed with the 4-amine isomer, allowing medicinal chemists to directly attribute any kinase inhibition profile to the correct pharmacophore [1].

Reference Standard for PK/PD Method Development

Employ the 95% pure commercial material as a certified reference standard for developing LC-MS/MS quantification methods in preclinical pharmacokinetic studies. Its defined purity and unique retention time enable robust calibration curves and precise quantification of the active pharmaceutical ingredient in biological matrices .

Target Deconvolution Tool in Chemical Biology

Deploy the compound in chemical proteomics or cellular thermal shift assays (CETSA) to identify and validate its primary protein target(s). The well-characterized structure facilitates the design of an inactive control analog (e.g., the 4-amine regioisomer) for use in parallel experiments, enabling clean interpretation of target engagement data [2].

Synthetic Intermediate for Piperazinyl-Pyrimidine Libraries

Use this regioisomerically pure intermediate in parallel synthesis to generate focused compound libraries with systematic variations at the N-ethyl position. This approach eliminates the need for wasteful regioisomeric separations later in the synthetic sequence, as the starting material's exact substitution pattern propagates through to the final products [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR probe
Exact 2-amine regioisomer identity
Target engagement and selectivity panel
PK/PD method development reference
Defined 95% purity standard
LC-MS/MS calibration and quantification
Target deconvolution chemical tool
Well-characterized regioisomer for control design
Parallel use of 4-amine analog for clean target engagement data
Synthetic intermediate for libraries
Regioisomerically pure starting material
Avoidance of regioisomeric separations in downstream synthesis
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